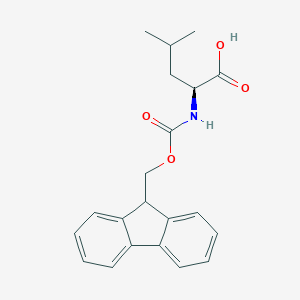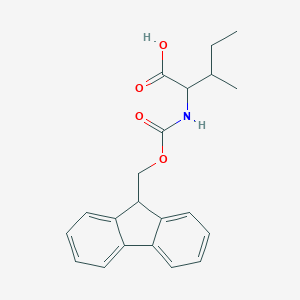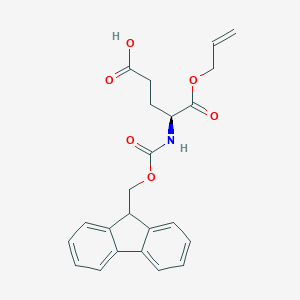
Fmoc-L-beta-glutamic acid 5-tert-butyl ester
Descripción general
Descripción
Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a protected building block used for the introduction of glutamic acid into peptides . It is hydrolyzed with trifluoroacetic acid (TFA) and isolated with the HPLC system to give Fmoc-beta-Glu (OH)-OH .
Synthesis Analysis
The synthesis of Fmoc-L-beta-glutamic acid 5-tert-butyl ester involves the hydrolysis of Fmoc-beta-Glu (OtBu)-OH with trifluoroacetic acid (TFA). The product is then isolated using an HPLC system .Molecular Structure Analysis
The molecular formula of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is C24H27NO6 . Its molecular weight is 425.47 . The compound is a white or gray-white solid crystal at room temperature and pressure .Chemical Reactions Analysis
Fmoc-L-beta-glutamic acid 5-tert-butyl ester is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis
Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .Aplicaciones Científicas De Investigación
Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids
This compound can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids through C-H activation of cyclopropane carboxamides using a Pd catalyst .
Linker for Drug Conjugates
It serves as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are used in drug development .
Peptide Synthesis
As a protected building block, it is utilized for the introduction of glutamic acid into peptides during peptide synthesis processes .
Hydrolysis Studies
The compound undergoes hydrolysis with trifluoroacetic acid (TFA) and is isolated with an HPLC system to give Fmoc-beta-Glu(OH)-OH, which is useful in studying peptide behaviors and stability .
Mecanismo De Acción
Target of Action
Fmoc-L-beta-glutamic acid 5-tert-butyl ester, also known as Fmoc-β-HoAsp(OtBu)-OH, is primarily used as a building block in peptide synthesis . It is used for the introduction of glutamic acid into peptides .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this process, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
Pharmacokinetics
It is slightly soluble in water and is typically stored at 2-8°C .
Result of Action
The primary result of the action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is the successful synthesis of peptides with the desired sequence . It allows for the introduction of glutamic acid into peptides .
Action Environment
The action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . It is also sensitive to strong oxidizing agents . The compound is typically stored in a cool, dry, and well-ventilated place .
Safety and Hazards
Direcciones Futuras
As a protected building block used for the introduction of glutamic acid into peptides, Fmoc-L-beta-glutamic acid 5-tert-butyl ester has potential applications in peptide synthesis . Its use as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids and as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives suggests potential future directions in medicinal chemistry .
Propiedades
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSUGLINJXRGT-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375809 | |
| Record name | Fmoc-beta-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-glutamic acid 5-tert-butyl ester | |
CAS RN |
209252-17-5 | |
| Record name | Fmoc-beta-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















